7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of an azidomethyl group attached to an imidazo[1,2-b]pyrazole core
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of targets, including estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism .
Mode of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Pyrazole derivatives have been reported to interfere with erk1/2, akt, and p38mapk phosphorylation . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, survival, and apoptosis .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the azidomethyl group: This step involves the reaction of the imidazo[1,2-b]pyrazole intermediate with azidomethylating agents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cycloaddition: Reagents such as alkynes or alkenes, often under thermal or catalytic conditions.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the azide.
Cycloaddition reactions: Products include triazoles and other heterocyclic compounds.
Scientific Research Applications
7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: It serves as a probe for studying biological processes involving azide-alkyne click chemistry.
Comparison with Similar Compounds
Similar Compounds
- 7-(azidomethyl)-1-phenyl-1H-imidazo[1,2-b]pyrazole
- 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Uniqueness
7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The isobutyl group may impart distinct steric and electronic properties compared to other similar compounds, potentially leading to unique applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-(azidomethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8(2)7-15-3-4-16-10(15)9(6-13-16)5-12-14-11/h3-4,6,8H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLMAZBTOCWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.